(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol
CAS No.: 1713988-76-1
Cat. No.: VC3115659
Molecular Formula: C13H17F2NO
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1713988-76-1 |
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Molecular Formula | C13H17F2NO |
Molecular Weight | 241.28 g/mol |
IUPAC Name | [1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanol |
Standard InChI | InChI=1S/C13H17F2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 |
Standard InChI Key | DQRULOXCALNZFY-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO |
Canonical SMILES | C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO |
Introduction
Chemical Structure and Properties
Structural Characterization
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol possesses a complex structure that merits detailed analysis. The compound's skeleton consists of:
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A piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom)
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A methanol (-CH₂OH) substituent at position 3 of the piperidine ring
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A 3,5-difluorobenzyl group attached to the nitrogen atom of the piperidine
This structure bears significant similarity to [1-(3,4-dichloro-benzyl)-piperidin-3-yl]-methanol, which has been documented in chemical databases with CAS number 174560-99-7. The primary structural difference lies in the halogen substitution pattern on the benzyl group - 3,5-difluoro instead of 3,4-dichloro .
Based on its structural elements, the molecular formula of (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol can be determined as C₁₃H₁₇F₂NO, with an estimated molecular weight of approximately 241.28 g/mol. This calculation is based on the molecular framework consisting of 13 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.
Property | Predicted Value | Basis for Prediction |
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Physical State | Solid at room temperature | Typical of similar benzylpiperidine derivatives |
Solubility | Moderate to good solubility in polar organic solvents; limited water solubility | Based on the presence of both hydrophilic (hydroxyl, amine) and hydrophobic (aromatic, aliphatic) moieties |
Partition Coefficient (LogP) | Approximately 2.0-3.0 | Estimated from similar fluorinated benzylpiperidines |
Hydrogen Bond Donors | 1 (hydroxyl group) | Structural analysis |
Hydrogen Bond Acceptors | 3 (nitrogen, oxygen, fluorine atoms) | Structural analysis |
pKa | Approximately 8-9 for piperidine nitrogen | Based on typical pKa values for alkylated piperidines |
The hydroxyl group in the methanol moiety renders the compound capable of hydrogen bonding as both a donor and acceptor, potentially influencing its solubility profile and interactions with biological macromolecules. The presence of two fluorine atoms in the benzyl group likely contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues .
Synthesis Methods
Reaction Conditions and Considerations
Based on similar synthetic procedures described for related compounds, the following reaction conditions might be appropriate:
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Protection of the hydroxyl group (if necessary) using tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole in DMF
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N-alkylation using 3,5-difluorobenzyl bromide with K₂CO₃ in acetonitrile at 60-80°C for 12-24 hours
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Deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF) in THF at room temperature
Biological Activity and Applications
Research Applications
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol could serve as a valuable chemical entity in various research contexts:
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As a building block in medicinal chemistry for the construction of more complex bioactive molecules
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In structure-activity relationship (SAR) studies exploring the impact of fluorine substitution on biological activity
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As a potential pharmacological probe for investigating biological systems
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In comparative studies with chlorinated analogues to elucidate the specific effects of different halogen substituents
The compound shares structural similarities with certain components found in compounds being investigated for various therapeutic applications, including as potential kinase inhibitors. For instance, research on pyrazolo[3,4-b]pyridine derivatives incorporating halogenated benzyl groups has revealed promising biological activities, suggesting potential parallel applications for (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol .
Analytical Characterization
Spectroscopic Properties
The structural features of (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol would give rise to characteristic spectroscopic profiles that could be used for its identification and characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the compound would likely exhibit several distinctive signals:
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Aromatic protons of the difluorobenzyl group (expected as complex patterns due to coupling with fluorine atoms)
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Benzylic methylene protons (−CH₂− connecting the benzene ring to the piperidine nitrogen)
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Hydroxymethyl protons (−CH₂OH at position 3 of the piperidine)
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Piperidine ring protons (complex multiplets due to the asymmetric substitution pattern)
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Hydroxyl proton (potentially observable as a broad singlet, depending on conditions)
In ¹³C NMR, characteristic signals would include doublet or triplet patterns for carbon atoms adjacent to fluorine atoms, reflecting C-F coupling, along with typical signals for the piperidine ring carbons and the hydroxymethyl group.
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak corresponding to m/z 241 (M⁺)
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Fragment ions potentially including:
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Loss of water (M-18)
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Cleavage at the benzylic position
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Fragmentation of the piperidine ring
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Chromatographic Behavior
The compound would likely demonstrate specific retention characteristics in various chromatographic systems:
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In reversed-phase HPLC, moderate retention times would be expected due to the balance of lipophilic (difluorobenzyl, piperidine) and hydrophilic (hydroxyl) moieties
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In thin-layer chromatography, visualization might be achieved through UV detection (due to the aromatic ring) or through specific staining reagents for alcohols or amines
Structure-Activity Relationships
Comparison with Structurally Similar Compounds
To better understand the potential properties and applications of (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol, it is valuable to compare it with structurally related compounds:
Effect of Fluorine Substitution
The presence of fluorine atoms at positions 3 and 5 of the benzyl group likely imparts specific properties to the compound:
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Electronic effects: Fluorine's high electronegativity creates a unique electronic environment that can influence binding interactions with biological targets
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Metabolic stability: Fluorine substitution often blocks potential sites of metabolic oxidation, potentially extending the compound's half-life in biological systems
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Lipophilicity: The 3,5-difluoro substitution pattern likely enhances lipophilicity compared to non-halogenated analogues, potentially improving membrane permeability
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Hydrogen bonding: Fluorine atoms can serve as weak hydrogen bond acceptors, potentially influencing intermolecular interactions
The specific 3,5-substitution pattern creates a symmetrical arrangement of fluorine atoms that differs from the 3,4-pattern seen in the dichlorinated analogue, potentially resulting in distinct three-dimensional binding characteristics.
Future Research Directions
Synthesis and Characterization
Future research efforts might focus on:
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Development of efficient synthetic routes for (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol and its derivatives
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Comprehensive characterization of its physicochemical properties
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Investigation of crystal structure and conformational preferences
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Exploration of derivatization strategies for accessing related compounds
Biological Evaluation
Potential avenues for biological investigation include:
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Screening against various enzyme and receptor targets to identify potential biological activities
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Evaluation of pharmacokinetic properties, including metabolic stability and membrane permeability
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Structure-activity relationship studies exploring the impact of modifications to various portions of the molecule
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Comparison with structurally related compounds to elucidate the specific contribution of the 3,5-difluorobenzyl moiety to biological activity
The research on pyrazolo[3,4-b]pyridine derivatives containing halogenated substituents suggests potential value in exploring analogous applications for (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol, particularly in the context of kinase inhibition and related therapeutic areas .
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